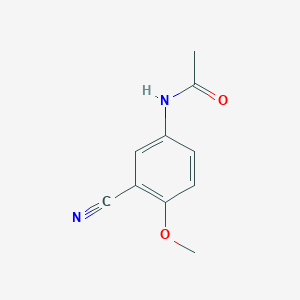

N-(3-cyano-4-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyano-4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(13)12-9-3-4-10(14-2)8(5-9)6-11/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPZXFOMZFPDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325839 | |

| Record name | N-(3-cyano-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321945-81-7 | |

| Record name | N-(3-cyano-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Cyano 4 Methoxyphenyl Acetamide and Its Derivatives

Direct Synthesis of the Core N-(3-cyano-4-methoxyphenyl)acetamide Structure

The direct synthesis of the target compound involves two primary considerations: the formation of the amide bond and the strategic introduction of the cyano and methoxy (B1213986) functionalities onto the aromatic ring.

The formation of the this compound core structure is most commonly achieved through the N-acetylation of the corresponding aniline (B41778) precursor, 5-amino-2-methoxybenzonitrile (B1275728) (also known as 3-cyano-4-methoxyaniline). This transformation is a standard N-acylation reaction.

A typical and efficient method involves the use of acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often at room temperature or with gentle heating. When acetyl chloride is used, a base like triethylamine (B128534) or pyridine (B92270) is typically added to neutralize the hydrochloric acid byproduct.

A representative laboratory procedure for a similar N-acylation involves stirring the aniline precursor with acetic anhydride in a suitable solvent. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is often worked up by washing with a saturated aqueous solution of sodium bicarbonate to neutralize excess acetic anhydride and any acetic acid formed. The product can then be isolated by filtration if it precipitates, or by extraction with an organic solvent, followed by drying and evaporation. Purification is commonly achieved by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.

Table 1: Common Reagents for N-Acetylation of Anilines

| Acetylating Agent | Co-reagent/Solvent | Typical Conditions |

|---|---|---|

| Acetic Anhydride | Dichloromethane, Acetic Acid | Room Temperature to Reflux |

The key precursor for the synthesis of this compound is 5-amino-2-methoxybenzonitrile. The synthesis of this precursor requires the strategic introduction of the amino, methoxy, and cyano groups onto the benzene (B151609) ring. A plausible synthetic route can be designed starting from commercially available precursors like 2-hydroxy-5-nitrobenzonitrile (B1279109).

A potential multi-step synthesis is outlined below:

O-Methylation: The phenolic hydroxyl group of 2-hydroxy-5-nitrobenzonitrile can be converted to a methoxy group using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. This reaction yields 2-methoxy-5-nitrobenzonitrile (B82257).

Nitro Group Reduction: The nitro group of 2-methoxy-5-nitrobenzonitrile is then reduced to an amino group. This reduction is a common transformation and can be achieved using various reagents. A standard method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (B78146) can be employed. This step yields the desired 5-amino-2-methoxybenzonitrile.

This synthetic strategy allows for the controlled placement of the required functional groups in the correct positions for the final N-acetylation step.

Derivatization Strategies and Analog Design

The this compound scaffold is a versatile platform for the synthesis of more complex molecules, particularly polyheterocyclic systems and fused rings.

The functional groups of this compound can participate in various cyclization reactions to form a range of heterocyclic derivatives.

Pyridine Derivatives: The activated methylene (B1212753) group adjacent to the cyano group in derivatives of this compound can be exploited in the synthesis of highly substituted pyridines. For instance, a common method for pyridine synthesis is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. By modifying the acetamide (B32628) group to an enamine or by reacting a derivative with a suitable 1,3-dicarbonyl compound and an ammonia (B1221849) source, pyridine rings can be constructed. Multi-component reactions are also prevalent in pyridine synthesis, where the cyanoacetamide moiety can react with aldehydes and other active methylene compounds.

Pyrazoline Derivatives: Pyrazolines are typically synthesized by the cyclocondensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) derivatives. To incorporate the this compound moiety into a pyrazoline, it would first need to be converted into a chalcone (B49325) derivative. This could be achieved by modifying the acetyl group, for example, through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. The resulting chalcone, bearing the 3-cyano-4-methoxyphenylamino substituent, could then be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol, often with an acid or base catalyst, to yield the corresponding pyrazoline.

Thiophene Derivatives: The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like a derivative of this compound where the acetyl group is replaced by another carbonyl) and elemental sulfur in the presence of a base. A closely related derivative, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide, has been synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, showcasing the utility of the cyanophenyl acetamide scaffold in building thiophene-containing systems.

Chromene Derivatives: 2-Amino-4H-chromenes are often synthesized through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a phenol (B47542) (such as resorcinol (B1680541) or naphthol) in the presence of a basic catalyst. To incorporate the target compound's structure, one could envision a synthetic pathway where a derivative of this compound acts as the active methylene nitrile component, or where the core structure is attached to a phenolic moiety that can undergo cyclization. The synthesis of 2-amino-3-cyano-4-(4-methoxyphenyl)-1,4,5,6-tetrahydrobenzo[h]chromene demonstrates a similar multi-component strategy.

Table 2: Heterocyclic Systems from this compound Derivatives

| Heterocycle | Key Synthetic Strategy | Potential Precursor Modification |

|---|---|---|

| Pyridine | Bohlmann-Rahtz Synthesis / MCRs | Modification of acetamide to enamine or use as active methylene component. |

| Pyrazoline | Chalcone-Hydrazine Cyclocondensation | Conversion of acetyl group to a chalcone via Claisen-Schmidt condensation. |

| Thiophene | Gewald Reaction | Use as the active methylene nitrile component with a carbonyl and sulfur. |

Further diversification of the core structure can be achieved by chemical modifications at the acylamide nitrogen and by substitution on the phenyl ring.

Acylamide Nitrogen: The amide nitrogen atom can undergo further reactions, such as N-alkylation. This can be achieved using alkyl halides in the presence of a strong base, or through reductive amination with aldehydes or ketones. Another approach is the "borrowing hydrogen" methodology, where alcohols serve as alkylating agents in the presence of a suitable transition metal catalyst. Additionally, N-acylation with different acyl chlorides or anhydrides can lead to the formation of N,N-diacyl derivatives.

Phenyl Ring: The phenyl ring of this compound is activated towards electrophilic aromatic substitution. The methoxy group is a strong activating ortho-, para-director, while the acetamido group is also an activating ortho-, para-director. The cyano group is a deactivating meta-director. Considering the positions of the existing substituents, the most likely position for electrophilic attack would be at the C-5 position (ortho to the methoxy group and meta to the cyano group). Reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce new functional groups at this position, providing a route to a wide range of analogs.

The this compound structure can serve as a precursor for the synthesis of fused heterocyclic systems, such as quinolines and quinazolinones, through intramolecular cyclization reactions.

Quinoline (B57606) Synthesis: Substituted quinolines can be synthesized from acetanilides using the Vilsmeier-Haack reaction. This reaction involves treating an acetanilide (B955) with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide). The reaction proceeds through formylation and subsequent cyclization to yield a 2-chloro-3-formylquinoline derivative. This approach could be applied to this compound to construct a fused quinoline ring.

Quinazolinone Synthesis: Quinazolinones are commonly prepared from N-acylanthranilic acids. If the this compound structure were part of an anthranilic acid derivative (i.e., with a carboxylic acid group ortho to the acetamido group), it could undergo cyclization. This is typically achieved by heating with acetic anhydride to form an intermediate benzoxazinone, which is then reacted with an amine or ammonia to yield the quinazolinone.

Dihydroisoquinoline Synthesis (Bischler-Napieralski Reaction): If the core structure is modified to a β-phenylethylamine derivative (for example, by introducing an ethyl group at the position ortho to the acetamide), it could undergo a Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride to form a dihydroisoquinoline.

Tetrahydroisoquinoline Synthesis (Pictet-Spengler Reaction): Similarly, a β-arylethylamine derivative of the core structure can react with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline via the Pictet-Spengler reaction. This reaction is a powerful tool for constructing this important fused ring system.

Table 3: Fused Ring Systems from this compound Precursors

| Fused System | Key Reaction | Required Precursor Feature |

|---|---|---|

| Quinoline | Vilsmeier-Haack Reaction | Acetanilide moiety (present) |

| Quinazolinone | From N-Acylanthranilic Acid | Carboxylic acid ortho to the acetamido group |

| Dihydroisoquinoline | Bischler-Napieralski Reaction | β-Arylethylamide structure |

Modern Synthetic Techniques Employed in Analogue Preparation

The preparation of analogues of this compound has been significantly advanced by the adoption of modern synthetic techniques. These methods offer substantial improvements over classical procedures, aligning with the principles of green chemistry by enhancing efficiency and reducing environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govjchps.com

In the context of synthesizing N-aryl acetamide derivatives, microwave irradiation has been successfully employed to drive the acylation of anilines. For instance, a green and efficient protocol for the acylation of aniline with glacial acetic acid uses microwave energy to achieve quantitative yields in as little as 40 to 50 minutes without the need for a catalyst. ymerdigital.comijarsct.co.in This approach is particularly advantageous as it uses a readily available and less corrosive acylating agent, with water as the only byproduct. ymerdigital.com

Research on the synthesis of various cyanated heterocyclic compounds has demonstrated the superiority of microwave irradiation over traditional heating. In one study, the reaction rates for the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives were significantly increased, affording excellent product yields and minimizing by-products. jchps.com The rapid reaction is attributed to the efficient interaction of polarized molecules with the microwave irradiation. jchps.com This evidence strongly supports the application of microwave-assisted techniques for the rapid and efficient synthesis of this compound and its diverse analogues.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetanilide

| Method | Reaction Time | Molar Ratio (Aniline:Acetic Acid) | Frequency/Power | Yield | Reference |

| Conventional | > 1 hour | 1:3 | N/A | Lower | ymerdigital.com |

| Microwave | 40-50 min | 1:3 | 160 MHz | 70-80% | ymerdigital.comijarsct.co.in |

| Microwave | 5 min | 1:5 | 320 MHz | ~50% | ymerdigital.com |

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental pollution, cost, and safety hazards. Solvent-free, or "neat," reaction conditions have been effectively applied to the synthesis of acetanilide derivatives.

The acylation of anilines can be performed efficiently without any solvent, often in conjunction with microwave heating. The direct reaction of aniline with glacial acetic acid under microwave irradiation is a prime example of a successful solvent-free and catalyst-free process. ymerdigital.comijarsct.co.in Studies have shown that conducting the acylation of aniline under solvent-free conditions can lead to maximum conversion of the starting material into the desired acetanilide product. researchgate.net

Another innovative solvent-free approach involves the use of 5-(un)substituted Meldrum's acids as acyl surrogates for the N-acylation of anilines. This method proceeds under neutral conditions and provides excellent yields of a wide array of anilides without the need for a solvent or catalyst. The byproducts of this reaction are simply carbon dioxide and acetone, which are easily removed, simplifying product purification. researchgate.net These methodologies highlight a clear and sustainable path toward the synthesis of this compound and its derivatives under environmentally benign conditions.

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of N-aryl acetamides and their derivatives, various catalytic systems have been explored and optimized.

Lewis Acid Catalysis: The Friedel-Crafts acylation of anilides, a key reaction for introducing acyl groups onto the aromatic ring to create derivatives, has been shown to be effectively catalyzed by certain Lewis acids. For example, gallium(III) triflate (Ga(OTf)₃) has been identified as a highly effective catalyst for this transformation, proceeding smoothly even in catalytic amounts to give high yields. google.com This contrasts with traditional Lewis acids like AlCl₃, which are often required in stoichiometric amounts and are less effective for these substrates. google.com

Transition Metal Catalysis: Transition metal catalysts are pivotal in forming complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized to synthesize complex aniline-based amides from precursors like N-(2,5-dibromophenyl) acetamide and various arylboronic acids. mdpi.com Furthermore, ruthenium(II) complexes have been successfully used to catalyze the ortho-acylation of N-(2-pyridyl)-anilines, demonstrating a modern approach to C-H bond functionalization for creating diverse analogues. nih.gov

Reaction Optimization: Optimizing reaction parameters is crucial for maximizing yield and efficiency. In the acylation of aniline with acetic acid, the use of a mesoporous polyaniline/silver (mPANI/Ag) nanocomposite catalyst was investigated. researchgate.net The study optimized several parameters, including reaction temperature and catalyst loading. The optimal conditions were found to be a temperature of 140°C with a specific catalyst amount, which resulted in a high yield of the acylated product. researchgate.net In the absence of the catalyst, conversion was minimal, highlighting the importance of the catalytic system. researchgate.net

Table 2: Optimization of Catalyst Loading for Acylation of Aniline

| Entry | Catalyst Amount (mg) | Solvent | Conversion (%) | Reference |

| 1 | 15 | None | 72 | researchgate.net |

| 2 | 25 | None | 92 | researchgate.net |

| 3 | 35 | None | 90 | researchgate.net |

| 4 | 25 | Acetonitrile | 43 | researchgate.net |

| 5 | 25 | Dichloromethane | 62 | researchgate.net |

Exploration of Molecular Interactions and Biological Mechanisms of Compounds Bearing the N 3 Cyano 4 Methoxyphenyl Acetamide Moiety

Enzyme Inhibition Profiles

Compounds featuring the N-(3-cyano-4-methoxyphenyl)acetamide core have been investigated for their potential to interact with and inhibit a range of enzymes implicated in various diseases. The specific substitutions on this central scaffold play a critical role in determining the potency and selectivity of these enzyme inhibitors.

Cholinesterase Enzyme Modulation (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cholinergic neurotransmission. nih.gov While direct studies on this compound itself as a cholinesterase inhibitor are not extensively documented, related heterocyclic structures containing cyano and acetamide (B32628) groups have been synthesized and evaluated as tacrine-like analogues. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of Related Cyano-Pyridine Derivatives Data synthesized from representative findings in the literature for illustrative purposes.

| Compound Type | Target Enzyme | Inhibition (IC₅₀) | Inhibition Type |

| Pyrano[2,3-b]quinoline derivative | AChE | Moderate (µM range) | Competitive |

| Benzonaphthyridine derivative | AChE | Moderate (µM range) | Competitive |

| Furo[2,3-b]quinoline derivative | BChE | Significant (µM range) | N/A |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. oatext.com Inhibition of DPP-IV is an established therapeutic approach for type 2 diabetes, as it prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release. oatext.comindianchemicalsociety.com

The this compound scaffold is relevant to the design of DPP-IV inhibitors. Structure-activity relationship (SAR) studies on various classes of DPP-IV inhibitors have shown that moieties capable of forming specific interactions with the enzyme's active site are essential for potent inhibition. nih.gov For example, 3-pyridylacetamide derivatives have been designed to achieve a bidentate interaction with the Arg125 residue in the DPP-4 active site, leading to potent and selective inhibitors. nih.gov Although not directly featuring the this compound core, these studies underscore the utility of the acetamide group in positioning other functional groups for optimal interaction within the enzyme's binding pocket. The design of novel pyrimidinedione derivatives has also yielded potent DPP-4 inhibitors with IC₅₀ values in the nanomolar range. nih.gov

Kinase Inhibition (e.g., EGFR, BRAFV600E)

Kinases are a large family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is a hallmark of cancer. Epidermal Growth Factor Receptor (EGFR) and BRAF are key kinases in pathways that drive cell proliferation and survival. nih.govnih.gov Consequently, inhibitors of these kinases are important anti-cancer agents.

The development of resistance to kinase inhibitors, often through secondary mutations like T790M in EGFR or the emergence of alternative signaling pathways, is a significant clinical challenge. nih.govnih.gov Research has shown that signaling through the EGFR–SRC family kinase (SFK)–STAT3 pathway can mediate resistance to BRAF inhibitors in melanoma. nih.gov This has led to the development of next-generation inhibitors and combination therapies. While compounds with the precise this compound structure are not prominently featured as leading kinase inhibitors, the broader class of acetamide-containing compounds has been explored. The acetamide moiety often serves as a key structural element that can be modified to optimize binding affinity and selectivity for the target kinase.

Beta-Secretase (BACE) Activity Evaluation

Beta-secretase 1 (BACE1) is an aspartyl protease that initiates the cleavage of amyloid precursor protein (APP), the first step in the production of amyloid-β (Aβ) peptides. globalhealthmedicine.comnih.gov The accumulation of Aβ plaques in the brain is a central pathological feature of Alzheimer's disease. globalhealthmedicine.com Therefore, inhibiting BACE1 is a major therapeutic strategy aimed at slowing the progression of the disease. nih.govnih.gov

The development of potent, selective, and brain-penetrant BACE1 inhibitors has been a significant focus of research. acs.org Structure-activity relationship (SAR) studies of various inhibitor classes have provided insights into the key molecular interactions required for binding to the BACE1 active site. Notably, a review of synthetic approaches to BACE1 inhibitors highlighted that chroman analogs incorporating a 3-cyanophenyl group exhibited potent BACE1 inhibition, with an IC₅₀ value of 45 nM. acs.org This finding suggests that the cyano-substituted phenyl ring, a key feature of the this compound moiety, can be a valuable component in the design of effective BACE1 inhibitors.

Cellular Pathway Perturbations

Beyond direct enzyme inhibition, compounds bearing the this compound moiety can exert their biological effects by modulating complex cellular signaling networks, particularly those governing cell survival and death.

Induction of Apoptotic Pathways (Caspase Cascade Activation, Bcl-2 Family Regulation)

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. Many anti-cancer therapies work by inducing apoptosis in tumor cells. This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins, including the caspase family of proteases and the B-cell lymphoma 2 (Bcl-2) family of proteins.

Research on novel chalcones incorporating a 2-phenoxy-N-arylacetamide moiety has demonstrated significant pro-apoptotic activity in cancer cell lines. nih.gov Specifically, compounds with an N-(4-methoxyphenyl)acetamide group showed potent cytotoxicity against MCF7 (breast cancer) and HEP2 (larynx cancer) cells. nih.gov Mechanistic studies revealed that these compounds induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX. nih.gov This shift in the BAX/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, triggering the intrinsic apoptotic pathway.

Furthermore, studies on new 3-cyano-2-substituted pyridines have also shown potent apoptosis-inducing activity in MCF-7 cells. nih.gov These compounds were found to cause a significant upregulation in the expression of caspase-3, a key executioner caspase, while downregulating Bcl-2. nih.gov This demonstrates that the cyano-aryl structure, a core component of this compound, can be a critical pharmacophore for inducing the caspase cascade and favorably modulating the Bcl-2 family of proteins to promote cancer cell death.

Table 2: Effect of Related Acetamide Derivatives on Apoptotic Markers in Cancer Cells Data synthesized from representative findings in the literature for illustrative purposes.

| Compound Type | Cell Line | Effect on Bcl-2 | Effect on BAX | Effect on Caspase-3 |

| Phenoxy-N-arylacetamide Chalcone (B49325) | MCF7, HEP2 | Downregulation | Upregulation | N/A |

| 3-Cyano-2-substituted Pyridine (B92270) | MCF-7 | Downregulation | Upregulation | Upregulation |

Modulation of Cell Cycle Progression

There is no available scientific data concerning the modulation of cell cycle progression by this compound or its derivatives. Research studies investigating the effects of this specific compound on the cell cycle, including any potential for cell cycle arrest at various phases (e.g., G0/G1, S, G2/M), have not been published in the accessible scientific literature. Consequently, no detailed research findings or data tables on this topic can be presented.

Investigation of Receptor-Ligand Binding Affinities

There is no available scientific data regarding the receptor-ligand binding affinities of this compound or its derivatives. Studies detailing the binding profile of this compound to any biological receptors, including the determination of binding constants (e.g., Ki, Kd, IC50 values), have not been reported in the scientific literature. As a result, a detailed investigation into its receptor-ligand binding affinities, complete with research findings and interactive data tables, cannot be provided.

Preclinical Biological Evaluation of N 3 Cyano 4 Methoxyphenyl Acetamide Derivatives

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

The in vitro cytotoxicity and antiproliferative activity of N-(3-cyano-4-methoxyphenyl)acetamide derivatives have been assessed against several human cancer cell lines. These studies aim to identify compounds with the potential for development as anticancer drugs.

Research has demonstrated that derivatives of this compound exhibit growth-inhibitory effects on various cancer cell lines. For instance, certain 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide derivatives have shown anticancer activity. researchgate.net

Studies on ficifolidione derivatives, which share some structural similarities, have shown cytotoxicity against the human promyelocytic leukemia cell line (HL-60). nih.govnih.gov Most of these derivatives displayed high cytotoxicity with IC50 values below 10 μM. nih.gov

In studies involving the human breast adenocarcinoma cell line (MCF-7), novel synthesized tetrahydroquinoline derivatives have emerged as promising anticancer agents. researcher.life Pomegranate extract has also been shown to inhibit the proliferation of MCF-7 cells. nih.gov Furthermore, some GnRH analogues have demonstrated an antiproliferative effect on MCF-7 cells. researchgate.net

The cytotoxic activity of related compounds has also been evaluated against the non-small cell lung cancer cell line (A549). For example, certain 3',4',5'-Trimethoxychalcone derivatives exhibited high inhibitory activity against A549 cells. nih.gov

Table 1: Growth Inhibition of Selected Cancer Cell Lines by Related Compounds

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| HL-60 | Ficifolidione derivatives | High cytotoxicity (IC50 < 10 μM) | nih.gov |

| MCF-7 | Tetrahydroquinoline derivatives | Promising anticancer potential | researcher.life |

| MCF-7 | Pomegranate extract | Inhibition of proliferation | nih.gov |

| MCF-7 | GnRH analogues | Antiproliferative effect | researchgate.net |

| A-549 | 3',4',5'-Trimethoxychalcone derivatives | High inhibitory activity | nih.gov |

This table presents data for compounds structurally related to this compound to provide context for potential activity.

The mechanism of anticancer action for derivatives of this compound is an area of active investigation. Studies on structurally similar compounds suggest that these molecules may induce cancer cell death through apoptosis and cell cycle arrest.

For example, new 3-cyano-2-substituted pyridine (B92270) derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov The benzohydrazide (B10538) derivative, in particular, induced growth inhibition and was found to arrest the cell cycle in the G1 phase. nih.gov This was associated with an increased expression of p21 and p27 and a reduced expression of CDK2 and CDK4. nih.gov Furthermore, this compound was observed to upregulate the expression of p53, Bax, and caspase-3, while down-regulating Bcl-2, Mdm-2, and Akt, which are key proteins in the apoptotic pathway. nih.gov

The induction of apoptosis is a common mechanism for many anticancer agents. In HL-60 cells treated with an n-heptyl-ficifolidione derivative, the activation of caspase 3/7 and the early stages of apoptosis were detected, suggesting that cytotoxicity was induced by apoptosis. nih.gov Chalcone (B49325) derivatives have also been reported to block the cell cycle in the G2/M phase and induce apoptosis. nih.gov

Insecticidal Bioefficacy Assessments

Derivatives of this compound have also been evaluated for their potential as insecticides, particularly against agricultural pests.

The cowpea aphid, Aphis craccivora Koch, is a significant pest of leguminous crops, causing damage by feeding on plant sap and transmitting plant viruses. nih.govmdpi.com Due to increasing resistance to traditional insecticides, there is a need for new control agents. nih.gov

Studies on novel pyridine derivatives have shown high to moderate insecticidal activity against both nymphs and adults of the cowpea aphid. nih.gov Some of these synthesized compounds demonstrated rapid pest mortality under laboratory conditions. nih.gov Extracts from Annona montana have also shown insecticidal effects on A. craccivora nymphs. redalyc.org

In the search for new and effective insecticides, newly synthesized compounds are often compared with existing commercial products. The insecticidal activity of certain pyridine derivatives against the cowpea aphid has been found to be potent, suggesting they could be more efficient than some other synthesized compounds for pest control. nih.gov For comparison in some studies, commercially available neem formulations have been used as a positive control. mdpi.com

Antimicrobial and Antifungal Activity Spectrum

The emergence of drug-resistant bacteria and fungi has created an urgent need for new antimicrobial agents. researchgate.net Derivatives of this compound have been screened for their in vitro antibacterial and antifungal activity.

A study on novel N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives demonstrated that these compounds possess antibacterial and antifungal properties. researchgate.net The antibacterial activity was tested against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The antifungal activity was also evaluated. For instance, a derivative with a methoxy (B1213986) group showed moderate activity against S. aureus.

Other related structures, such as adamantane (B196018) derivatives, have also been synthesized and tested for their antimicrobial activity against various bacteria, including Staphylococcus aureus. nih.gov Furthermore, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com The antifungal activity of some compounds has been assessed against Candida albicans. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |

| Ficifolidione |

| n-heptyl-ficifolidione |

| Tetrahydroquinoline |

| 3-cyano-2-substituted pyridines |

| 3',4',5'-Trimethoxychalcone |

| Chalcone |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide |

| Adamantane |

Broad-Spectrum Antibacterial Properties

No published studies detailing the broad-spectrum antibacterial properties of this compound or its direct derivatives were identified. Research on related acetamide (B32628) structures exists, but a direct extrapolation of their antibacterial efficacy to the subject compound would be scientifically unfounded. Therefore, there is no data to present regarding its activity against various bacterial strains.

Antifungal Efficacy against Phytopathogenic Fungi

Similarly, there is a lack of research investigating the antifungal efficacy of this compound against phytopathogenic fungi. While the broader class of acetamide derivatives has been explored for various biological activities, specific data on the subject compound's ability to inhibit the growth of plant-pathogenic fungi is not available in the current body of scientific literature.

Neuroprotective Properties in Oxidative Stress Models

No studies were found that evaluate the neuroprotective properties of this compound in oxidative stress models. The potential for this compound to mitigate neuronal damage induced by oxidative stress has not been a subject of published preclinical research. Therefore, no information on its efficacy in such models can be provided.

Structure Activity Relationship Sar and Molecular Design Principles for N 3 Cyano 4 Methoxyphenyl Acetamide Analogues

Influence of Substituent Variation on Biological Potency

The cyano (–C≡N) group is a critical pharmacophore in many pharmaceuticals, valued for its unique electronic properties, metabolic stability, and ability to act as a potent hydrogen bond acceptor. researchgate.netresearchgate.net In analogues of N-(3-cyano-4-methoxyphenyl)acetamide, this group is frequently essential for anchoring the ligand within the active site of the target protein. nih.gov

Research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides, which are potent inhibitors of JNK2 and JNK3 kinases, has provided direct evidence of the cyano group's function. nih.gov X-ray crystallography studies revealed that the 3-cyano substituent forms a crucial hydrogen bond acceptor interaction with the hinge region of the ATP-binding site of the JNK3 enzyme. nih.gov Similarly, in silico molecular docking studies of other complex derivatives have shown the cyano group forming specific hydrogen bonds with key amino acid residues, such as PHE177 and GLN413 in the 5-lipoxygenase (5-LOX) enzyme. mdpi.com These interactions are vital for high-affinity binding and potent inhibition. The nitrile can also serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen, helping to modulate electronic density and improve binding characteristics. nih.govnih.gov

The methoxy (B1213986) (–OCH₃) group on the phenyl ring significantly influences the molecule's physicochemical properties, including lipophilicity, which affects membrane permeability and bioavailability. researchgate.net Its presence and positioning are key determinants of biological activity in various classes of inhibitors. The methoxy group can enhance target binding and improve both physicochemical and pharmacokinetic profiles. researchgate.net

In SAR studies of TRPV1 agonists based on the 2-(4-hydroxy-3-methoxyphenyl)acetamide scaffold, modifications around the methoxy group were shown to modulate functional activity. nih.gov For instance, halogenation on the aromatic ring containing the methoxy group could shift the compound's activity from agonism towards antagonism. nih.gov The precise positioning of the halogen relative to the methoxy group was critical; halogenation at the 5-position resulted in more potent antagonism than at the 6-position. nih.gov This highlights the delicate electronic and steric interplay between the methoxy group and adjacent substituents in defining the interaction with the biological target.

The following table summarizes the effect of substitutions on the methoxyphenyl ring of acetamide (B32628) TRPV1 ligands, demonstrating the shift from agonist to antagonist activity.

| Compound ID | Substitution Pattern | Activity Profile | Antagonism Potency (Ki(ant)) |

| Parent Agonist | 4-hydroxy-3-methoxy | Agonist | - |

| 55 | 5-Bromo-4-hydroxy-3-methoxy | Antagonist | 2.77 nM |

| 75 | 5-Iodo-4-hydroxy-3-methoxy | Antagonist | 2.19 nM |

Data compiled from studies on rTRPV1 expressed in Chinese hamster ovary cells. nih.gov

Modifications to the aryl and heteroaryl rings that are part of the broader analogue structure are a common strategy for optimizing potency and selectivity. science.gov In the development of dual EGFR and VEGFR-2 inhibitors based on 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine (B1678525) derivatives, the nature of these substitutions was critical for activity. nih.gov

Similarly, studies on 2-aminopyrimidine (B69317) derivatives have shown that the introduction of different functionalities on attached phenyl rings can lead to significant variations in inhibitory activity against enzymes like β-glucuronidase. nih.gov For example, compounds featuring hydroxyl and methoxy substitutions on the phenyl ring exhibited potent inhibition, suggesting that these groups participate in key interactions within the enzyme's active site. nih.gov The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a pivotal role.

The table below illustrates the SAR for a series of 2-aminopyrimidine derivatives, highlighting the impact of phenyl ring substitutions on β-glucuronidase inhibition.

| Compound ID | Phenyl Ring Substitution | Inhibitory Activity (IC₅₀ in µM) |

| 8 | 4-hydroxy | 72.0 ± 6.20 |

| 9 | 2,4-dihydroxy | 126.43 ± 6.16 |

| 22 | 3-hydroxy-4-methoxy | 300.25 ± 12.5 |

| 23 | 4-hydroxy-3-methoxy | 257.0 ± 4.18 |

| 24 | 3,4-dihydroxy | 2.8 ± 0.10 |

| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |

Data sourced from in vitro β-glucuronidase inhibition assays. nih.gov

These findings underscore that potent activity often relies on the presence of groups capable of forming hydrogen bonds. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of modern drug design, enabling the identification of the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of this compound, this approach has been used to guide the design of potent and selective inhibitors. For instance, the development of dual EGFR/VEGFR-2 inhibitors was explicitly guided by the known pharmacophoric features of antagonists for these kinases. nih.gov

Computational Approaches to SAR Analysis

Computational methods, particularly molecular docking, are invaluable tools for elucidating and predicting the binding modes of ligands within their target proteins. mdpi.com These in silico techniques provide a structural rationale for experimentally observed SAR data.

For analogues related to this compound, docking studies have successfully predicted binding affinities and identified key intermolecular interactions. mdpi.com For example, simulations have shown how the cyano group and amide group of a ligand form specific hydrogen bonds with amino acid residues in the target's active site, while other parts of the molecule, like benzothiophene (B83047) or phenyl cores, engage in lipophilic interactions. mdpi.com These computational studies can also be used to perform ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions and evaluate potential drug candidates before their synthesis, thereby streamlining the drug discovery process. nih.gov By visualizing the ligand-receptor complex, researchers can make more informed decisions about which structural modifications are most likely to enhance binding affinity and selectivity, thus guiding further synthetic efforts.

Computational Chemistry and in Silico Modeling for Derivatives of N 3 Cyano 4 Methoxyphenyl Acetamide

Molecular Docking Simulations of Ligand-Protein Complexes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand (a potential drug molecule) will bind to the active site of a protein.

Similarly, docking studies on pyrazolone-thiadiazole hybrids containing a cyano-acetamide structure have been conducted to evaluate their anti-inflammatory potential by targeting enzymes like 5-lipoxygenase (5-LOX). mdpi.com These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and selectivity towards the protein target.

Table 1: Representative Molecular Docking Data for Acetamide (B32628) Derivatives

| Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Quinoxaline-acetamide | COVID-19 Main Protease | -6.9 | Cys145, His41 |

| Pyrazolone-thiadiazole-acetamide | 5-Lipoxygenase (5-LOX) | Not specified | His372, Leu368 |

This table is illustrative and compiled from studies on related acetamide derivatives, not specifically N-(3-cyano-4-methoxyphenyl)acetamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of acetamide derivatives to understand the structural requirements for their biological activities. For example, 3D-QSAR studies on tetrahydropyrimidine (B8763341) analogs with anti-inflammatory activity have helped in designing new compounds with improved potency. researchgate.net These models generate "cubes" that visualize favorable and unfavorable regions for activity around the molecule, guiding chemists in modifying the structure to enhance its biological effect. researchgate.net

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations in substituents on the phenyl ring and the acetamide group. The biological activity of these compounds would be determined experimentally, and then a mathematical model would be built to correlate structural descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity. Such a model could then be used to predict the activity of other hypothetical derivatives.

In Silico Prediction of Biological Activities

In silico methods can be used to predict a wide range of biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These predictions are valuable for prioritizing compounds for synthesis and experimental testing.

Studies on various heterocyclic compounds derived from cyanoacetohydrazide have utilized in silico tools to predict their potential as antibacterial agents. ekb.eg These predictions often involve screening the compounds against databases of known biological targets and using software to estimate properties like drug-likeness, bioavailability, and potential toxicity. ekb.eg

For derivatives of this compound, in silico prediction could be used to explore a wide range of potential therapeutic applications. For example, software like PASS (Prediction of Activity Spectra for Substances) can predict a broad spectrum of biological activities based on the structure of a compound. Furthermore, ADME prediction tools can assess the compound's potential to be developed into a viable drug by evaluating its oral bioavailability, blood-brain barrier penetration, and potential for metabolic liabilities. researchgate.net

Table 2: In Silico ADME Predictions for a Hypothetical this compound Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | ~204 g/mol | Favorable (Lipinski's Rule) |

| LogP | ~1.5 | Good balance of hydrophilicity/lipophilicity |

| H-bond Donors | 1 | Favorable (Lipinski's Rule) |

| H-bond Acceptors | 4 | Favorable (Lipinski's Rule) |

This table is a hypothetical representation for the parent compound and would need to be calculated for specific derivatives.

Analytical and Spectroscopic Characterization Methods for N 3 Cyano 4 Methoxyphenyl Acetamide and Its Analogues

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of N-(3-cyano-4-methoxyphenyl)acetamide and its derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, providing a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy is used to identify the number and types of protons in a molecule. For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the acetamide (B32628) methyl protons, and the amide proton. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring. The splitting patterns (singlet, doublet, triplet, etc.) provide information about the number of neighboring protons, which helps in assigning the signals to specific protons in the molecule.

¹³C NMR Spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. In the ¹³C NMR spectrum of this compound, characteristic signals are expected for the carbonyl carbon of the acetamide group (around δ 168-172 ppm), the cyano carbon (around δ 115-120 ppm), the aromatic carbons, the methoxy carbon, and the acetamide methyl carbon.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of NMR signals. COSY spectra reveal proton-proton couplings, while HSQC spectra show correlations between protons and their directly attached carbons.

DEPT (Distortionless Enhancement by Polarization Transfer) is a technique used to differentiate between CH, CH₂, and CH₃ groups. This information is valuable for assigning the signals in the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(4-methoxyphenyl)acetamide | 2.12 (s, 3H, CH₃), 3.77 (s, 3H, OCH₃), 6.83 (d, 2H, Ar-H), 7.39 (brs, 1H, NH), 7.47 (d, 2H, Ar-H) | 24.5 (CH₃), 55.4 (OCH₃), 114.1 (Ar-C), 122.1 (Ar-C), 131.2 (Ar-C), 156.4 (Ar-C), 168.5 (C=O) |

| 2-Cyano-N-(4-methoxyphenyl)acetamide | 3.51 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃), 6.90 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 8.95 (s, 1H, NH) | 26.5 (CH₂), 55.5 (OCH₃), 114.6 (Ar-C), 116.0 (CN), 121.7 (Ar-C), 130.5 (Ar-C), 157.0 (Ar-C), 162.1 (C=O) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching of the amide, the C=O stretching of the amide, the C≡N stretching of the cyano group, the C-O stretching of the methoxy group, and the C-H stretching of the aromatic and methyl groups.

Table 2: Characteristic IR Absorption Frequencies for this compound and its Analogues

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3250-3350 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C≡N Stretch (Nitrile) | 2220-2260 |

| C=O Stretch (Amide) | 1650-1690 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch (Amide) | 1250-1350 |

| C-O Stretch (Ether) | 1000-1300 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule with high confidence. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for the analysis of complex mixtures and for purity assessment. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with fragmentation peaks that can provide further structural information.

Elemental Analysis

Elemental analysis is a technique used to determine the elemental composition (usually carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages of each element are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the molecular formula. For a novel compound like this compound, elemental analysis is a fundamental step in its characterization. For instance, in the characterization of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, elemental analysis was used to confirm its composition. nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₀N₂O₂)

| Element | Percentage (%) |

| Carbon (C) | 63.15 |

| Hydrogen (H) | 5.30 |

| Nitrogen (N) | 14.73 |

| Oxygen (O) | 16.82 |

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. chemistryhall.com It is widely used to monitor the progress of reactions, to identify compounds by comparing their retention factors (Rf values) with those of known standards, and to determine the appropriate solvent system for column chromatography. sigmaaldrich.com For this compound, a suitable solvent system (mobile phase) would be selected to achieve good separation from any starting materials or by-products on a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). umich.edu The spots can be visualized under UV light or by using a staining agent. chemcoplus.co.jp The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. chemistryhall.com

Future Research Directions and Translational Perspectives for N 3 Cyano 4 Methoxyphenyl Acetamide Derived Compounds

Discovery of Novel Biological Targets and Therapeutic Areas

While the full biological activity spectrum of N-(3-cyano-4-methoxyphenyl)acetamide is yet to be elucidated, derivatives of similar chemical classes have shown activity against a range of biological targets. This suggests that compounds derived from this scaffold could be explored for various therapeutic applications.

Future investigations should focus on screening libraries of this compound derivatives against a wide array of biological targets to uncover novel therapeutic opportunities. High-throughput screening campaigns targeting different enzyme families, receptors, and ion channels could reveal unexpected activities. For instance, the acetamide (B32628) and methoxyphenyl moieties are present in numerous kinase inhibitors, suggesting that derivatives could be designed to target specific kinases involved in cancer and inflammatory diseases. mdpi.comnih.gov The cyano group can also participate in key interactions with biological targets, and its inclusion in novel scaffolds is an active area of research.

Furthermore, exploring the anti-inflammatory potential of these compounds is a promising avenue. Derivatives of acetamide have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net By modifying the core structure, it may be possible to develop selective COX-2 inhibitors with improved therapeutic profiles. The antioxidant properties of methoxyphenyl-containing compounds also warrant investigation, as oxidative stress is implicated in a multitude of diseases. nih.gov

Table 1: Potential Biological Targets for this compound Derivatives Based on Structurally Related Compounds

| Target Class | Specific Example | Potential Therapeutic Area |

|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR), Aurora Kinase B (AURKB) | Cancer |

| Cyclooxygenases | COX-2 | Inflammation, Pain |

| Other Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |

Development of Advanced Preclinical Models

To accurately predict the efficacy and potential toxicity of novel this compound-derived compounds, it is crucial to move beyond traditional two-dimensional (2D) cell cultures. Advanced preclinical models, such as three-dimensional (3D) organoids, offer a more physiologically relevant environment for drug testing. nih.govnih.govcrownbio.com

Patient-derived organoids, in particular, can help bridge the gap between preclinical studies and clinical trials by preserving the genetic and phenotypic heterogeneity of the original tumor. nih.gov These models can be used for high-throughput screening of compound libraries to identify effective drug candidates and to explore mechanisms of drug resistance. nih.govthno.org For instance, if derivatives of this compound are developed as anticancer agents, their efficacy could be evaluated in a panel of patient-derived tumor organoids representing different cancer subtypes. nih.gov

Table 2: Application of Advanced Preclinical Models for the Evaluation of this compound Derivatives

| Model Type | Application | Potential Insights |

|---|---|---|

| Cancer Organoids | Efficacy testing of anticancer derivatives | Prediction of patient-specific drug responses |

| Healthy Tissue Organoids | Toxicity profiling | Assessment of off-target effects |

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process by accelerating the design and optimization of new drug candidates. mdpi.commdpi.comnih.gov For this compound-derived compounds, these computational tools can be applied at various stages of development.

In the initial stages, ML models can be used to predict the biological activity and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. mdpi.comekb.eg This in silico screening allows for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing. Quantitative structure-activity relationship (QSAR) models can be developed to understand the relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent and selective compounds. mdpi.com

Furthermore, generative AI models can be employed for de novo drug design, creating novel molecular structures with desired pharmacological properties. nih.gov By training these models on large datasets of known active compounds, it is possible to generate new derivatives of this compound with enhanced efficacy and better drug-like properties.

Table 3: Potential AI and ML Applications in the Development of this compound Derivatives

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity from chemical structure | Guide lead optimization |

| ADMET Prediction | In silico assessment of drug-like properties | Reduce late-stage attrition of drug candidates |

| Generative Models | De novo design of novel compounds | Discovery of novel and potent chemical entities |

Exploration of Sustainable Synthesis Routes

The development of sustainable and environmentally friendly synthetic methods is a critical aspect of modern pharmaceutical chemistry. For the synthesis of this compound and its derivatives, future research should focus on "green chemistry" approaches that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. researchgate.netijtsrd.comijtsrd.com

Traditional methods for amide bond formation often rely on coupling reagents that generate stoichiometric amounts of waste. Alternative, greener methods include catalytic approaches that utilize more benign reagents and solvents. ijtsrd.com For instance, the use of biocatalysts, such as enzymes, could offer a highly selective and environmentally friendly route to synthesize these compounds.

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents, such as water or bio-based solvents, can significantly reduce the environmental impact of the synthesis. researchgate.net The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should also be a guiding principle in the design of new synthetic routes.

Table 4: Green Chemistry Principles and Their Application to the Synthesis of this compound Derivatives

| Green Chemistry Principle | Potential Application |

|---|---|

| Catalysis | Use of reusable catalysts to minimize waste |

| Benign Solvents | Replacement of hazardous organic solvents with water or bio-solvents |

| Atom Economy | Design of synthetic routes that maximize the incorporation of starting materials |

Q & A

Q. What synthetic routes are available for N-(3-cyano-4-methoxyphenyl)acetamide, and how can they be optimized for yield and purity?

A common approach involves multi-step reactions starting with substituted nitrobenzene derivatives. For example, a substitution reaction under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and a cyanide source) can introduce the cyano group, followed by reduction to an aniline intermediate and subsequent condensation with cyanoacetic acid . Optimization may include adjusting reaction temperatures, solvent systems (e.g., dichloromethane for intermediates ), and catalysts. Purity can be enhanced via recrystallization or chromatography, with quality control using HPLC (e.g., acetonitrile/water gradients ).

Q. How can the structural identity of this compound be confirmed experimentally?

Key methods include:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, cyano carbon at ~120 ppm).

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ for CHNO at 205.07 g/mol).

- X-ray Crystallography: Resolve crystal structure to validate bond angles and spatial arrangement (analogous to methods used for N-(3-chloro-4-fluorophenyl)acetamide derivatives ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified masks) is advised if airborne particulates are generated .

- Engineering Controls: Conduct reactions in fume hoods to minimize inhalation risks.

- Waste Disposal: Follow institutional guidelines for cyanide-containing compounds, avoiding drainage systems .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations can model:

- Electrophilic Reactivity: Cyano and methoxy groups influence electron density distribution, affecting nucleophilic/electrophilic sites .

- Solubility Parameters: LogP values (e.g., computed via PubChem tools ) guide solvent selection for synthesis.

- Drug-Likeness: Predict absorption/distribution using Lipinski’s Rule of Five or QSAR models .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Dose-Response Studies: Use assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to establish dose-dependent effects .

- Structural Analog Comparison: Compare activity with N-(3-chloro-4-methoxyphenyl)acetamide (CHClNO) to isolate the cyano group’s role .

- Meta-Analysis: Cross-reference PubChem bioassay data with crystallographic studies (e.g., hydrogen bonding patterns in acetamide derivatives ).

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

- Low-Temperature Conditions: Perform reductions (e.g., Fe/HCl) at 273 K to prevent decomposition of nitro intermediates .

- Protecting Groups: Temporarily block reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) to avoid side reactions .

- Inert Atmosphere: Use nitrogen/argon to protect air-sensitive intermediates (e.g., aniline derivatives ).

Q. What analytical techniques quantify trace impurities in this compound batches?

- HPLC-MS: Detect and quantify related substances (e.g., unreacted starting materials) with a C18 column and acetonitrile/water mobile phase .

- TLC Monitoring: Use silica gel plates with UV visualization to track reaction progress.

- Elemental Analysis: Verify carbon/nitrogen ratios to confirm stoichiometric purity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.